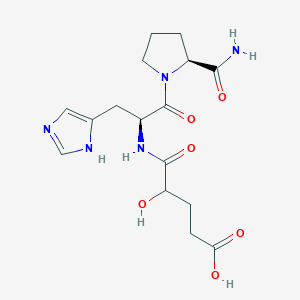![molecular formula C18H21ClO B14428108 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol CAS No. 85911-55-3](/img/structure/B14428108.png)
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with a tert-butyl group, a methyl group, and a chlorine atom, making it a versatile molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 4-tert-butylphenol with benzyl chloride, followed by chlorination and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the scavenging of free radicals and reduction of oxidative stress. The chlorine and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the chlorine and methyl substitutions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
4-tert-Butylcatechol: Features a catechol structure with a tert-butyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the tert-butyl and methyl groups provide steric hindrance, influencing its overall stability and reactivity.
Propiedades
Número CAS |
85911-55-3 |
|---|---|
Fórmula molecular |
C18H21ClO |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)methyl]-2-chloro-6-methylphenol |
InChI |
InChI=1S/C18H21ClO/c1-12-9-14(11-16(19)17(12)20)10-13-5-7-15(8-6-13)18(2,3)4/h5-9,11,20H,10H2,1-4H3 |
Clave InChI |
XNZDVMUFXSBCOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)Cl)CC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


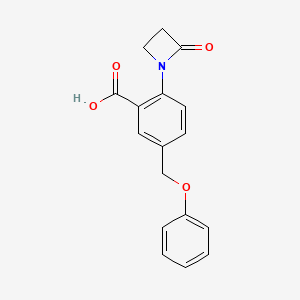
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
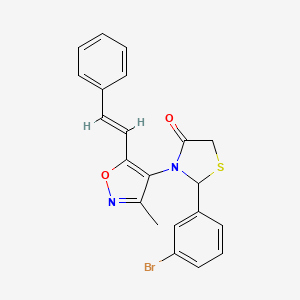

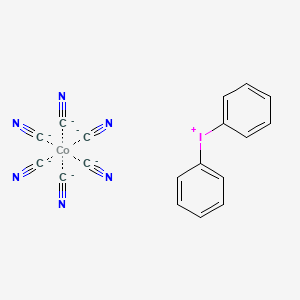
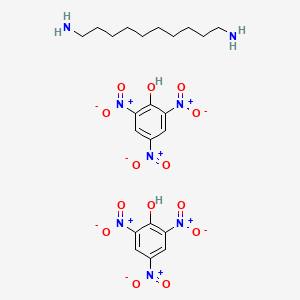
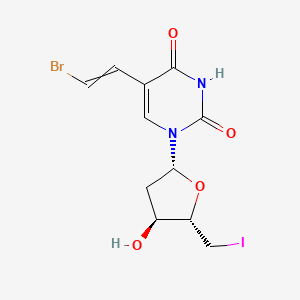
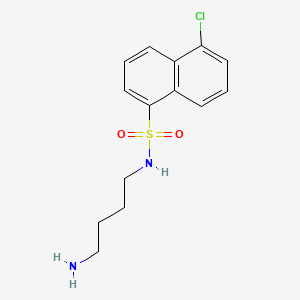
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)

![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
